molecular formula C9H9IOS B14069692 1-(2-Iodo-5-mercaptophenyl)propan-2-one

1-(2-Iodo-5-mercaptophenyl)propan-2-one

Cat. No.: B14069692
M. Wt: 292.14 g/mol
InChI Key: LMGOEZALBXWPSA-UHFFFAOYSA-N
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Description

1-(2-Iodo-5-mercaptophenyl)propan-2-one is a chemical compound with the molecular formula C9H9IOS and a molecular weight of 292.14 g/mol It is characterized by the presence of an iodine atom, a mercapto group, and a propan-2-one moiety attached to a phenyl ring

Preparation Methods

The reaction conditions often require the use of iodine and a suitable solvent, such as acetic acid or ethanol, under controlled temperature and pH conditions . Industrial production methods may involve more scalable processes, including continuous flow reactions and the use of automated synthesis equipment to ensure consistency and purity of the final product.

Chemical Reactions Analysis

1-(2-Iodo-5-mercaptophenyl)propan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to facilitate the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(2-Iodo-5-mercaptophenyl)propan-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound’s ability to interact with biological molecules makes it useful in studying enzyme mechanisms and protein-ligand interactions.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Iodo-5-mercaptophenyl)propan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The iodine atom and mercapto group play crucial roles in these interactions, facilitating binding to active sites and modulating biological activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of specific signaling cascades.

Comparison with Similar Compounds

Similar compounds to 1-(2-Iodo-5-mercaptophenyl)propan-2-one include:

    1-(2-Bromo-5-mercaptophenyl)propan-2-one: Similar structure but with a bromine atom instead of iodine.

    1-(2-Chloro-5-mercaptophenyl)propan-2-one: Similar structure but with a chlorine atom instead of iodine.

    1-(2-Fluoro-5-mercaptophenyl)propan-2-one: Similar structure but with a fluorine atom instead of iodine.

The uniqueness of this compound lies in the presence of the iodine atom, which imparts distinct reactivity and interaction profiles compared to its halogenated analogs.

Properties

Molecular Formula

C9H9IOS

Molecular Weight

292.14 g/mol

IUPAC Name

1-(2-iodo-5-sulfanylphenyl)propan-2-one

InChI

InChI=1S/C9H9IOS/c1-6(11)4-7-5-8(12)2-3-9(7)10/h2-3,5,12H,4H2,1H3

InChI Key

LMGOEZALBXWPSA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC1=C(C=CC(=C1)S)I

Origin of Product

United States

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